Poly(ethylene glycol-ran-propylene glycol) monobutyl ether
Overview
Description
Poly(ethylene glycol-ran-propylene glycol) monobutyl ether (PEG-PPG-MBE) is a widely used chemical compound that is used in a variety of applications. It is a water-soluble, non-ionic surfactant that is commonly used in cosmetics, pharmaceuticals, and personal care products. PEG-PPG-MBE is also used in laboratory experiments due to its low toxicity and non-volatile nature.
Scientific Research Applications
Biomedical Applications : Poly(ether-ether) and poly(ether-ester) block copolymers, which are related to Poly(ethylene glycol-ran-propylene glycol) monobutyl ether, are used in active targeting theranostic systems, gene delivery systems, and tissue engineering. They are considered promising candidates for treating various diseases (He, Shi, Wei, & Qian, 2016).
Synthesis Applications : MTEGE-functional poly(ethylene glycol) can be used for the synthesis of oxidation-responsive and "clickable" poly(ethylene glycol), demonstrating its utility in synthetic chemistry (Herzberger et al., 2016).
Material Science : Blending poly(ether-b-amide-6) with PEG/PPG-containing copolymers can enhance gas transport properties, notably increasing CO2 permeability by eight-fold (Khosravi & Omidkhah, 2015).
Tissue Engineering : Thermogelling polyurethane copolymers consisting of poly(PEG/PPG/PHB urethane) have been explored for biodegradable tissue engineering applications (Loh, Goh, & Li, 2007).
Protein Separation : this compound/phosphate aqueous two-phase systems (ATPS) coupled with HPLC have been used efficiently to separate α-lactalbumin and β-lactoglobulin in whey protein isolate (Zhang et al., 2016).
Supercapacitor Applications : A blend of chitosan and poly(ethylene glycol)-ran-poly(propylene glycol) has been developed as a separator and binder for supercapacitor applications (Raja et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Poly(ethylene glycol-ran-propylene glycol) monobutyl ether, also known as Butan-1-ol;ethane-1,2-diol;propane-1,2-diol, is a block copolymer that consists of a hydrophilic poly(ethylene glycol) (PEG) segment and a hydrophobic poly(propylene glycol) (PPO) segment . It is primarily used as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs .
Mode of Action
The compound’s mode of action relies on its ability to self-assemble into micelles in aqueous solutions . When added to a system, the hydrophobic PPO segments aggregate together, forming a core, while the hydrophilic PEG segments create a protective shell around the core . This amphiphilic nature allows it to form micelles in aqueous solutions, where the hydrophobic PPO segments aggregate in the core while the hydrophilic PEG segments form the outer shell .
Biochemical Pathways
The formation of micelles gives this compound its surfactant properties . In pharmaceuticals, it is utilized as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs . It can also be employed as a carrier for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Pharmacokinetics
It is known to be soluble in water at temperatures below 70°c , which suggests that it may have good bioavailability due to its solubility.
Result of Action
The result of the compound’s action is the improved solubility, stability, and controlled release of drugs . It can also enhance the bioavailability and targeting of therapeutic agents when employed as a carrier for drug delivery systems .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it is soluble in water at temperatures below 70°C , which can affect its ability to form micelles and thus its efficacy as a surfactant. Furthermore, its low pour point (4°C) and high boiling point (>200°C) suggest that it has excellent thermal stability .
Biochemical Analysis
Biochemical Properties
It is known that butan-1-ol and propan-2-ol can be oxidized by NAD+, catalyzed by yeast alcohol dehydrogenase . This suggests that Poly(ethylene glycol-ran-propylene glycol) monobutyl ether may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .
Cellular Effects
It is known that the compound can form micelles in aqueous solutions , which could potentially influence cell function by affecting the distribution and availability of other molecules within the cell.
Molecular Mechanism
It is known that the compound can form micelles in aqueous solutions , which could potentially interact with biomolecules in various ways. For example, the micelles could encapsulate or transport other molecules, or they could interact with cell membranes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known that butan-1-ol and propan-2-ol can be metabolized by yeast alcohol dehydrogenase , suggesting that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
Due to its ability to form micelles in aqueous solutions , it could potentially be transported within cells and tissues in these micelles.
Subcellular Localization
Due to its ability to form micelles in aqueous solutions , it could potentially localize in various subcellular compartments depending on the local environment.
properties
IUPAC Name |
butan-1-ol;ethane-1,2-diol;propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOIORHZMRPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CC(CO)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear blue liquid; [BORIDE MSDS] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, methyl, polymer and oxirane, butyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
9038-95-3, 68551-14-4 | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Poly(ethylene glycol-ran-propylene glycol) monobutyl ether suitable for use as a base oil in grease formulations?
A1: this compound (PAG) exhibits excellent solubility with certain ionic liquids, making it a suitable base oil for conductive greases. [] This property allows for the incorporation of conductive additives, such as ionic liquids, into the grease formulation, enhancing its electrical conductivity. []
Q2: How does the addition of carbon nanotubes (CNTs) affect the properties of PAG-based grease?
A2: Incorporating carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), into PAG grease significantly enhances its electrical conductivity. [] Studies show SWCNTs can reduce the volume resistivity of PAG grease by over 10,000 times. [] Additionally, CNTs improve the grease's tribological properties, showing better friction-reducing and anti-wear abilities compared to traditional additives like carbon black. [] This improvement is attributed to the small size and large surface area of CNTs, which allows them to adsorb onto metal surfaces, forming a protective film. []
Q3: Can this compound be used for applications beyond conductive greases?
A3: Yes, this compound demonstrates versatility beyond conductive greases. Research highlights its effectiveness in aqueous two-phase extraction systems (ATPES). [, , ] For instance, a UCON-NaH2PO4 ATPES proved successful in extracting and separating polycyclic aromatic hydrocarbons (PAHs) from water and soil samples. [] Furthermore, a thermo-sensitive UCON/KH2PO4 ATPES enabled the direct separation and purification of α-Lactalbumin from cow milk whey. []
Q4: What are the advantages of using this compound in aqueous two-phase extraction systems?
A4: this compound offers several advantages in ATPES. It allows for the efficient partitioning of target compounds, such as PAHs [] and proteins [], between the two phases. Moreover, in specific systems like the UCON/KH2PO4 ATPES, the UCON can be recovered through thermally induced phase separation and reused without significant loss in extraction efficiency. [] This recyclability makes it an economically viable and environmentally friendly option for separation and purification processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.